molecular formula C19H15F3N4O2 B2553238 2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one CAS No. 866145-95-1

2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one

Cat. No. B2553238
CAS RN: 866145-95-1
M. Wt: 388.35
InChI Key: RBBRAKZANOXLEV-BHGWPJFGSA-N
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Description

2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C19H15F3N4O2 and its molecular weight is 388.35. The purity is usually 95%.
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Scientific Research Applications

Analysis and Detection Techniques

Advanced analytical techniques are crucial for the study and characterization of complex compounds. For instance, the analysis of heterocyclic aromatic amines, such as PhIP, a compound related in structural complexity to the queried molecule, relies on sophisticated methods like liquid and gas chromatography coupled with various detection techniques including mass spectrometry, ultraviolet, or fluorescence detection. These methods are essential for understanding the compound's presence in biological matrices and its interaction with DNA, which can lead to carcinogenic effects (Teunissen et al., 2010).

Pharmacological Applications

The exploration of novel compounds often leads to the discovery of potential pharmacological applications. For example, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones demonstrated significant cytotoxic properties, highlighting their potential as antineoplastic drug candidates. These compounds have shown tumour-selective toxicity and the ability to modulate multi-drug resistance, marking them as promising candidates for further drug development (Hossain et al., 2020).

Chemical Synthesis and Structural Properties

The synthesis and structural characterization of novel compounds are foundational aspects of chemical research. The creation of derivatives like 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from specific reactions highlights the importance of understanding chemical reactivity and the potential for creating compounds with unique properties (Issac & Tierney, 1996).

Nutritional and Biochemical Research

Compounds structurally similar to the queried molecule may also find applications in nutritional and biochemical research. The metabolism of aspartame, for instance, yields aspartic acid among other products, providing a framework for understanding the metabolic pathways of amino acids and their incorporation into body constituents. This research is critical for assessing the safety and physiological effects of food additives and related compounds (Ranney & Oppermann, 1979).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-3-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2/c20-19(21,22)16-10-17(27)26(18(23)25-16)24-11-13-6-8-15(9-7-13)28-12-14-4-2-1-3-5-14/h1-11H,12H2,(H2,23,25)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBRAKZANOXLEV-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN3C(=O)C=C(N=C3N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N3C(=O)C=C(N=C3N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.